PSMA-Binding Affinity of EC1169 vs. Clinically Established PSMA Ligands (PSMA-11, PSMA-617, PSMA-1007, PSMA-I&T)
EC1169, which incorporates the EC1167 linker, exhibits a PSMA-binding affinity (IC50) of approximately 13 nM in LNCaP cells . This value is comparable to or exceeds that of several clinically established PSMA-targeting ligands. For context, PSMA-11 has a reported IC50 of 18.5 nM [1], PSMA-617 has an IC50 of 15.1 ± 3.8 nM [2], PSMA-1007 has an IC50 of 4.2 ± 0.5 nM [3], and PSMA-I&T has an IC50 of 10.2 ± 3.5 nM [4]. While EC1169's affinity is not the absolute highest in this set, it is situated well within the range of clinically validated agents, confirming that the EC1167 linker does not compromise PSMA recognition. Crucially, EC1169 couples this binding with a potent cytotoxic warhead, a feature absent in these comparator ligands when used as standalone imaging or therapeutic agents.
| Evidence Dimension | PSMA Binding Affinity (IC50) |
|---|---|
| Target Compound Data | ~13 nM (EC1169, containing EC1167 linker) |
| Comparator Or Baseline | PSMA-11: 18.5 nM; PSMA-617: 15.1 ± 3.8 nM; PSMA-1007: 4.2 ± 0.5 nM; PSMA-I&T: 10.2 ± 3.5 nM |
| Quantified Difference | EC1169 IC50 is within 0.7-3.1 fold of the comparators |
| Conditions | LNCaP prostate cancer cell line; competitive binding assay |
Why This Matters
This confirms that conjugation of the EC1167 linker to tubulysin B does not abrogate PSMA targeting, ensuring the cytotoxic payload is delivered specifically to PSMA-expressing tumors.
- [1] Development of a homotrimeric PSMA radioligand based on the NOTI chelating platform. IC50 of PSMA-11 = 18.5 nM. View Source
- [2] Table 2. Binding potency of PSMA-targeted compounds. IC50 of PSMA-617 = 15.1 ± 3.8 nM. View Source
- [3] Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors. IC50 of PSMA-1007 = 4.2 ± 0.5 nM. View Source
- [4] PSMA I&T datasheet. IC50 = 10.2 ± 3.5 nM for PSMA-I&T. View Source
